Magnesium phosphate, dibasic

Beschreibung

The exact mass of the compound Magnesium hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

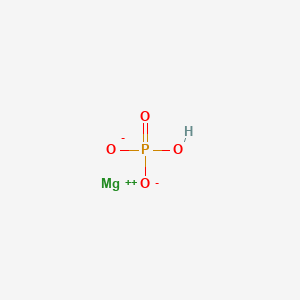

Structure

2D Structure

Eigenschaften

IUPAC Name |

magnesium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJAJDCZWVHCPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgHPO4, HMgO4P | |

| Record name | dimagnesium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimagnesium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent), Array | |

| Record name | Magnesium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872522 | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, odourless, crystalline powder, slightly soluble in water | |

| Record name | Phosphoric acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DIMAGNESIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7757-86-0, 10043-83-1 | |

| Record name | Magnesium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Y870209Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Early Investigations of Magnesium Hydrogen Phosphates

The study of magnesium phosphate (B84403) compounds has historical roots in the fields of mineralogy and early chemistry. The naturally occurring mineral form of magnesium phosphate, dibasic trihydrate is known as newberyite. mindat.orgsigmaaldrich.com Newberyite was first discovered in 1879 by James Cosmo Newbery in the Skipton lava tube caves in Victoria, Australia, and was later named in his honor by Gustav vom Rath. mindat.orggeologypage.com Early investigations were primarily focused on its mineralogical properties and its occurrence in natural deposits, such as in caves where it forms from guano. arizona.eduwebmineral.com

The historical use of magnesium phosphate compounds extends to ancient construction. For millennia, magnesium phosphate cements, derived from animal feces or fermented plant matter mixed with magnesia, were utilized in structures like the Great Wall of China. tececo.com.au These early cements were valued for their ability to bind with cellulosic materials. tececo.com.au

In the context of early chemical studies, research on magnesium phosphates was often part of broader investigations into phosphate chemistry. rsc.org The synthesis and characterization of various magnesium phosphate hydrates, including struvite (magnesium ammonium (B1175870) phosphate hexahydrate), were of interest to understand their formation and properties. researchgate.netjst.go.jp These early studies laid the groundwork for understanding the fundamental chemistry of magnesium hydrogen phosphates.

Relevance of Dibasic Magnesium Phosphate in Contemporary Scientific Disciplines

In recent years, dibasic magnesium phosphate (B84403) has emerged as a compound of significant interest across several scientific disciplines, most notably in biomaterials science and environmental chemistry.

In the field of biomaterials, magnesium phosphates, including newberyite, are being extensively researched as potential materials for bone regeneration. nih.govnih.gov These materials are known to be biodegradable and biocompatible. researchgate.netnih.gov Studies have shown that magnesium phosphate ceramics can support the adhesion, differentiation, and function of osteoblasts, the cells responsible for bone formation. nih.gov Research has demonstrated that certain magnesium phosphate phases, such as newberyite, can promote osteogenic activity in a manner comparable to more commonly used calcium phosphate bioceramics like hydroxyapatite (B223615) and brushite. researchgate.netnih.gov This has led to the development of magnesium phosphate-based bone cements, which show promise due to their rapid setting times and favorable degradation profiles compared to calcium phosphate cements. nih.govnih.gov

From an environmental perspective, the formation of magnesium phosphates, particularly struvite, is relevant in wastewater treatment processes. unitrak.com The precipitation of struvite allows for the recovery of essential nutrients like phosphorus and nitrogen from wastewater, which can then be utilized as a slow-release fertilizer in agriculture. unitrak.comupnjatim.ac.id Research in this area focuses on optimizing the conditions for struvite precipitation to enhance nutrient recovery and reduce the environmental impact of nutrient discharge. unitrak.comupnjatim.ac.id

Polytypism and Hydration States of Magnesium Phosphate Minerals

Magnesium phosphate (B84403) compounds exhibit a variety of crystalline forms and hydration states, a phenomenon known as polytypism. These different forms have distinct properties and formation conditions.

Dibasic magnesium phosphate most commonly exists as the trihydrate, newberyite (MgHPO₄·3H₂O) . sigmaaldrich.comyoneyama-chem.co.jpjostchemical.com Newberyite crystallizes in the orthorhombic system. mindat.orgwikipedia.org It is a key phase in several research applications and is known to form under specific pH and temperature conditions. nih.govmdpi.com

Another significant magnesium phosphate mineral is struvite (NH₄MgPO₄·6H₂O) , or magnesium ammonium (B1175870) phosphate hexahydrate. unitrak.comwikipedia.org Struvite also crystallizes in the orthorhombic system and is notable for its formation in alkaline conditions where its constituent ions are present, such as in organic decomposition and wastewater. wikipedia.orgmindat.org Research has shown that struvite can be unstable in air, transforming into newberyite and another phase called dittmarite (MgNH₄PO₄·H₂O) through a dissolution-reprecipitation mechanism that is dependent on temperature. geoscienceworld.org At room temperature, the primary transformation product is newberyite. geoscienceworld.org

Other hydrated magnesium phosphate minerals that have been studied include:

Bobierrite (Mg₃(PO₄)₂·8H₂O) researchgate.netmdpi.com

Cattiite (Mg₃(PO₄)₂·22H₂O) nih.govresearchgate.net

Hannayite (Mg₃(NH₄)₂H₄(PO₄)₄·8H₂O) researchgate.netpitt.edu

Holtedahlite (Mg₂PO₄OH·4H₂O) nih.govpitt.edu

The specific hydration state and crystalline phase that forms are highly dependent on factors such as pH, temperature, and the concentration of constituent ions in the solution. researchgate.netnih.gov For instance, under physiological conditions of pH and temperature, newberyite and cattiite precipitates can form at ion concentrations 10-100 times higher than normal. nih.gov

Table 1: Properties of Newberyite and Struvite Minerals

| Property | Newberyite (MgHPO₄·3H₂O) | Struvite (NH₄MgPO₄·6H₂O) |

|---|---|---|

| Crystal System | Orthorhombic mindat.orgwikipedia.org | Orthorhombic wikipedia.orgmindat.org |

| Color | Light gray to white or colorless, pale brown mindat.orggeologypage.com | Colorless, white, yellow, or brownish mindat.org |

| Hardness (Mohs) | 3 - 3.5 mindat.orggeologypage.com | 1.5 - 2 wikipedia.orgmindat.org |

| **Density (g/cm³) ** | 2.10 - 2.11 mindat.org | 1.711 mindat.org |

| Lustre | Dull, Vitreous (Glassy) mindat.orggeologypage.com | Vitreous mindat.org |

| Solubility | Slightly soluble in water, soluble in dilute acids wikipedia.orgfao.org | Sparingly soluble in neutral and alkaline conditions, readily soluble in acid upnjatim.ac.idwikipedia.org |

Contextualizing Research Within Broader Phosphate Chemistry

Controlled Precipitation and Crystallization Processes

Controlled precipitation is a primary and commercially significant method for producing dibasic magnesium phosphate. This technique involves the reaction of soluble magnesium and phosphate precursors in an aqueous solution under carefully managed conditions to induce the formation of a solid precipitate. The trihydrate form (MgHPO₄·3H₂O), which occurs naturally as the mineral newberyite, is a common target of this process. wikipedia.orgecfr.gov A typical commercial preparation involves treating a magnesium sulfate (B86663) solution with disodium (B8443419) phosphate under specific conditions to form the precipitate. ecfr.govatamanchemicals.com Another approach reacts magnesium oxide with phosphoric acid. wikipedia.org

The process of dissolving monomagnesium phosphate (Mg(H₂PO₄)₂) in water also yields a precipitate of dimagnesium phosphate trihydrate alongside phosphoric acid. wikipedia.org The resulting product from these precipitation methods can be difficult to filter and often requires extensive washing and, in some cases, subsequent grinding to achieve a desired particle size. google.com

The physical characteristics of the final dibasic magnesium phosphate product are highly dependent on the parameters controlled during the precipitation and crystallization stages. These factors dictate the crystal size, shape (morphology), and purity.

Key parameters include:

pH: The pH of the reaction medium is a critical factor. For the synthesis of MgHPO₄·3H₂O, a pH range of approximately 5.5 to 7.0 is often targeted. Deviations outside this range can lead to the formation of other magnesium phosphate species, such as trimagnesium phosphate, or the co-precipitation of magnesium hydroxide (B78521) at higher pH levels.

Temperature: Temperature influences both the solubility of the reactants and the hydration state of the product. Room temperature synthesis tends to favor the formation of the stable trihydrate (newberyite).

Reactant Concentration: The initial concentration of magnesium and phosphate ions in the solution affects the level of supersaturation, which in turn governs the nucleation and growth rates of the crystals. nih.gov Higher concentrations can lead to faster precipitation but may result in smaller, less-defined crystals.

Reaction Time: Allowing the precipitate to age in the mother liquor for a sufficient period (e.g., 24 hours) promotes the growth of larger and more stable crystals. Increasing the reaction time has been shown to increase the final crystal size. nih.gov

Stirring/Agitation: The rate of mixing influences the homogeneity of the reaction mixture, preventing localized high supersaturation and promoting uniform crystal growth.

| Parameter | Effect on Crystal Growth and Morphology | Typical Condition for Dibasic Form |

|---|---|---|

| pH | Determines the type of magnesium phosphate formed. | ~5.5 - 7.0 |

| Temperature | Affects hydration state and crystal size. | Room temperature for trihydrate |

| Reactant Concentration | Impacts supersaturation, nucleation, and growth rate. nih.gov | Varies based on desired crystal size |

| Reaction Time | Longer times generally lead to larger crystals. nih.gov | Aging for several hours (e.g., 24h) |

The choice of precursor solutions is fundamental to the synthesis of dibasic magnesium phosphate. The reaction typically involves a soluble magnesium salt and a phosphate source. researchgate.net Common industrial methods utilize the reaction of light magnesium oxide or other soluble magnesium salts with thermal phosphoric acid. chembk.com

Common Precursor Combinations:

Magnesium Sulfate (MgSO₄) and Disodium Phosphate (Na₂HPO₄) ecfr.govatamanchemicals.com

Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂) and Phosphoric Acid (H₃PO₄) wikipedia.org

Magnesium Chloride (MgCl₂) and Diammonium Orthophosphate ((NH₄)₂HPO₄) atamanchemicals.com

Precise pH control is arguably the most critical variable in ensuring the synthesis of the dibasic form. The phosphate ion can exist in several protonation states (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) depending on the pH. To favor the formation of MgHPO₄, conditions must be maintained where the HPO₄²⁻ anion is the predominant phosphate species in the solution. Maintaining a pH of approximately 6–7 is crucial to prevent the formation of competing phases. If the pH is too acidic, monomagnesium phosphate may be favored, while alkaline conditions (pH 7.0–8.5) promote the formation of tribasic magnesium phosphate (Mg₃(PO₄)₂).

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in a closed system (autoclave) to produce crystalline materials. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis uses non-aqueous organic solvents. rsc.orgresearchgate.net These techniques allow for precise control over the crystallinity, size, and morphology of the resulting particles. rsc.org

While extensively used for various metal phosphates, including magnesium pyrophosphate (Mg₂P₂O₇) and magnesium-substituted whitlockite, specific documentation for the direct hydrothermal synthesis of pure dibasic magnesium phosphate is less common. rsc.orgresearchgate.netnih.gov For instance, magnesium pyrophosphate can be readily formed under mild hydrothermal conditions (150-180°C). rsc.orgresearchgate.net Similarly, magnesium can be incorporated into other phosphate structures, such as β-tricalcium phosphate, using hydrothermal treatment. mdpi.com The solvothermal method has been successfully used to produce magnesium oxide-substituted hydroxyapatite nanoparticles. researchgate.net These examples demonstrate the capability of the methods for creating complex and crystalline magnesium-containing phosphate materials, suggesting their potential applicability for producing dibasic magnesium phosphate under specific, controlled conditions.

Microwave-Assisted and Mechanochemical Synthesis Techniques

Modern synthesis techniques offer rapid and energy-efficient routes to materials production.

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the precursor solution, significantly reducing reaction times compared to conventional heating methods like hydrothermal synthesis. nih.govrsc.org It is noted for being a facile, rapid, and environmentally friendly approach. rsc.org The technique has been successfully applied to synthesize magnesium phosphate hydrate (B1144303) nanosheets and amorphous magnesium phosphate flower-like nanostructures. rsc.orgrsc.org A key advantage is the ability to produce materials with high biocompatibility and unique morphologies. rsc.orgrsc.org One novel application involves using microwave exposure to remove water from a magnesium phosphate cement paste, temporarily halting the setting reaction to prevent exothermic heat generation during application. nih.gov

Mechanochemical Synthesis: This solvent-free technique utilizes mechanical energy, typically from ball-milling, to induce chemical reactions and structural changes in solid-state precursors. nih.gov The process can be conducted at room temperature. For example, mechanochemical methods can be used to synthesize magnesium-substituted hydroxyapatite, where the choice of the magnesium precursor (e.g., magnesium hydroxide vs. magnesium oxide) significantly influences the formation of a single-phase product. nih.gov It has also been applied in processes involving the grinding of MgHPO₄·3H₂O with MgO to produce other magnesium phosphate compounds.

Solid-State Reaction Pathways for Magnesium Phosphates

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form a new solid product. This method is a cornerstone of ceramic and inorganic materials synthesis. The process typically requires heating stoichiometric mixtures of powdered reactants for extended periods, often with intermediate grinding steps to ensure a complete reaction. acs.org

This pathway has been employed to create complex phosphate materials containing magnesium, such as lithium magnesium phosphates (e.g., Li₂Mg₂(PO₄)₂). rsc.org In a typical process, raw materials like Li₂CO₃, NH₄H₂PO₄, and a magnesium carbonate source are mixed, heated to an intermediate temperature to drive off volatile components like ammonia (B1221849), ball-milled for homogenization, and finally calcined at a high temperature (e.g., 1000°C) to achieve the final crystalline phase. rsc.org While this method is highly effective for producing anhydrous and mixed-cation phosphates, its application directly for producing hydrated dibasic magnesium phosphate is less common, as the high temperatures would lead to dehydration and conversion to pyrophosphate. researchgate.net

| Method | Description | Key Advantages | Example Product |

|---|---|---|---|

| Hydrothermal | Reaction in water at high temperature and pressure in an autoclave. rsc.org | High crystallinity and phase purity. | Magnesium Pyrophosphate (Mg₂P₂O₇) rsc.org |

| Microwave-Assisted | Uses microwave energy for rapid heating of precursors. nih.gov | Fast, energy-efficient, environmentally friendly. rsc.org | Magnesium Phosphate Hydrate Nanosheets rsc.org |

| Mechanochemical | Uses mechanical force (e.g., ball-milling) to induce reaction. nih.gov | Solvent-free, can operate at room temperature. | Magnesium-Substituted Hydroxyapatite nih.gov |

| Solid-State Reaction | Reaction of solid precursors at high temperatures. acs.org | Produces anhydrous and complex crystalline phases. | Lithium Magnesium Phosphate rsc.org |

Recrystallization and Purification Strategies

Following the initial synthesis, particularly via precipitation, purification steps are essential to obtain high-purity dibasic magnesium phosphate and remove unreacted precursors or byproducts.

Common purification strategies include:

Filtration and Washing: The solid precipitate is first separated from the reaction solution (mother liquor) using filtration. google.com The collected solid, or filter cake, is then washed repeatedly to remove soluble impurities. Deionized water is commonly used for washing, and in some preparations, ethanol (B145695) is also used to wash the final product before drying. chalcogen.ro

Decantation: In some processes, after the precipitate has settled, the overlying mother liquor is carefully poured off (decanted). The remaining solid can then be resuspended in pure water and stirred before a final filtration step. This process can be time-consuming and require large-volume reactors. google.com

Recrystallization: For achieving very high purity, recrystallization can be employed. This involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool slowly. As the solution cools, the solubility of the dibasic magnesium phosphate decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent and control over the cooling rate are critical for obtaining well-defined, high-purity crystals.

Drying: After washing, the purified product is dried to remove residual water and any other volatile solvents. Drying is typically carried out in an oven at a controlled temperature (e.g., 60-120°C) that is high enough to remove surface moisture but low enough to prevent the loss of water of hydration from the crystal structure (for MgHPO₄·3H₂O). google.comchalcogen.ro

Influence of Stoichiometry and Impurities on Product Phase Formation

The stoichiometry of the reactants and the presence of impurities significantly influence the phase, composition, and crystal structure of the final magnesium phosphate product. jst.go.jpresearchgate.net Precise control over the molar ratio of magnesium to phosphate is essential to selectively precipitate dibasic magnesium phosphate and avoid the formation of other phases like monobasic (Mg(H₂PO₄)₂) or tribasic magnesium phosphate (Mg₃(PO₄)₂). google.comgoogle.com

Stoichiometric Control:

The molar ratio of magnesium to phosphorus (Mg:P) is a critical parameter. For instance, in the synthesis of magnesium phosphate cements, a Mg²⁺ to PO₄³⁻ molar ratio of less than 1.05:1 can lead to the formation of a mixture of magnesium ammonium (B1175870) phosphate and calcium phosphate. researchgate.net When preparing trimagnesium phosphate, adding a slightly acidic monomagnesium phosphate solution to a magnesium hydroxide slurry is crucial to prevent the formation of dibasic magnesium phosphate. google.com The synthesis of magnesium pyrophosphate or orthophosphate is also strongly affected by the stoichiometry of the reactants. jst.go.jpresearchgate.net

Influence of pH and Temperature:

Reaction pH and temperature are paramount in directing the crystallization towards the desired phase.

pH: The precipitation of different magnesium phosphate phases is highly pH-dependent. nih.gov For the synthesis of dibasic magnesium phosphate trihydrate, a pH range of 2.5 to 6.5 is preferred. google.com Increasing the pH further can lead to viscous or solid reaction mixtures with compositions that no longer correspond to the dibasic form. google.com Computer modeling has shown that calcium phosphate precipitation tends to dominate at pH values below approximately 6.5, while both calcium and magnesium phosphate precipitation occur at higher pH values and higher phosphate concentrations. nih.gov

Temperature: Temperature affects the nucleation and growth of crystals. nih.gov For the synthesis of magnesium hydrogen phosphate trihydrate, room temperature is favorable, while elevated temperatures can lead to dehydration. In the production of trimagnesium phosphate octahydrate, temperatures at or below 25°C can result in a mixture of dimagnesium and trimagnesium phosphate, while temperatures above 70°C produce very fine particles that are difficult to filter. google.com Studies on magnesium phosphate coatings have shown that higher reaction temperatures result in more continuous coatings with larger grain sizes and better density. nih.gov

Impact of Impurities:

The presence of foreign ions can significantly affect the precipitation process and the final product's purity and crystal structure.

Metallic Impurities: To produce high-purity, white dibasic magnesium phosphate trihydrate suitable for certain applications, the total concentration of impurities like iron, cobalt, nickel, vanadium, chromium, and manganese in the reactant solutions should be less than 0.01% by weight. google.com

Other Ions: The presence of ions like calcium can retard the precipitation rate of struvite (magnesium ammonium phosphate). core.ac.uk In the crystallization of hydroxyapatite, the presence of Mg²⁺ can improve the phosphorus removal rate but reduces the purity of the final product due to the co-precipitation of struvite. mdpi.com Foreign ions can be adsorbed onto the surface of developing crystals and become incorporated into the crystal structure, leading to poor crystallinity. mdpi.com The presence of Mg²⁺ in soils can lead to the stabilization of metastable phases of calcium phosphate. mdpi.com

Interactive Data Table: Influence of Reaction Parameters on Product Formation

| Parameter | Condition | Effect on Product Phase | Reference(s) |

| Stoichiometry (Mg:P ratio) | < 1.05:1 in certain systems | Formation of mixed phosphate phases | researchgate.net |

| Controlled addition of acidic reactant to basic slurry | Prevents formation of dibasic when trimagnesium is desired | google.com | |

| pH | 2.5 - 6.5 | Favors formation of dibasic magnesium phosphate trihydrate | google.com |

| > 6.5 | Can lead to mixtures of calcium and magnesium phosphates | nih.gov | |

| > ~7.0 | Can lead to viscous mixtures and undesired compositions | google.com | |

| Temperature | Room Temperature | Favors stability of the trihydrate form | |

| ≤ 25°C (for trimagnesium phosphate synthesis) | Results in a mixture of di- and tri-magnesium phosphate | google.com | |

| > 70°C (for trimagnesium phosphate synthesis) | Produces very fine, hard-to-filter particles | google.com | |

| Higher reaction temperatures (for coatings) | Leads to more continuous, denser coatings | nih.gov | |

| Impurities | < 0.01% metallic impurities (Fe, Co, Ni, etc.) | Yields high-purity, white product | google.com |

| Presence of Ca²⁺ | Can retard precipitation of struvite | core.ac.uk | |

| Presence of Mg²⁺ (in hydroxyapatite synthesis) | Reduces purity due to co-precipitation | mdpi.com |

X-ray Diffraction (XRD) for Phase Identification and Structural Analysis

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and determining its crystal structure. For dibasic magnesium phosphate, XRD analysis confirms its identity as newberyite, which crystallizes in the orthorhombic space group Pbca. researchgate.netmindat.org The diffraction pattern exhibits characteristic peaks corresponding to the specific arrangement of atoms within the crystal lattice.

Rietveld refinement is a powerful method used to analyze powder XRD data. It refines a theoretical crystal structure model until it matches the experimentally obtained diffraction pattern. This process yields precise information about the unit cell parameters and the positions of individual atoms within the crystal structure. For newberyite, Rietveld refinement has been instrumental in confirming its orthorhombic crystal system and determining its lattice parameters. matec-conferences.orgundip.ac.idresearchgate.net

Table 1: Crystallographic Data for Newberyite (MgHPO₄·3H₂O) obtained from Rietveld Refinement

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | mindat.org |

| Space Group | Pbca | researchgate.netmindat.org |

| a | 10.203 Å | mindat.org |

| b | 10.685 Å | mindat.org |

| c | 10.018 Å | mindat.org |

This table presents typical crystallographic data for newberyite as determined by X-ray diffraction and Rietveld refinement. The values represent the dimensions of the unit cell.

XRD is highly effective in assessing the crystalline phase purity of synthesized dibasic magnesium phosphate. By comparing the obtained diffractogram with standard patterns (e.g., from the Powder Diffraction File database), the presence of any other crystalline phases, known as co-precipitates, can be identified. rasayanjournal.co.in For instance, in syntheses aimed at producing newberyite, other magnesium phosphate phases like struvite (MgNH₄PO₄·6H₂O) or bobierrite (Mg₃(PO₄)₂·8H₂O) might form depending on the reaction conditions such as pH. matec-conferences.orgundip.ac.id The quantitative analysis of these mixtures can also be performed using the Rietveld method, which can determine the weight percentage of each crystalline phase present. matec-conferences.orgrasayanjournal.co.in

Electron Microscopy (SEM, TEM, SAED) for Morphological and Nanostructural Elucidation

Electron microscopy techniques provide high-resolution imaging of the material's morphology and nanostructure.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and particle shape of dibasic magnesium phosphate. nih.govchalcogen.ro

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, allowing for the examination of the internal structure, particle size, and shape at the nanoscale. nih.govchalcogen.ro

Selected Area Electron Diffraction (SAED) , often performed in conjunction with TEM, provides diffraction patterns from very small regions of the sample, which helps to confirm the crystalline nature and identify the crystal structure of individual nanoparticles. nih.govmdpi.com

The size of the dibasic magnesium phosphate particles can be determined from electron microscopy images. chalcogen.ro Analysis of multiple images allows for the generation of a particle size distribution, which describes the range and frequency of different particle sizes within the sample. This is an important parameter as it can influence the material's properties. Studies have shown that the particle size of synthesized newberyite can be influenced by reaction conditions like pH. researchgate.net The particle size distribution can be represented as a histogram or by statistical parameters such as the median particle size (D50). europa.eumicrotrac.com

SEM images reveal the three-dimensional morphology and surface features of dibasic magnesium phosphate crystals. They often show that the primary particles can form larger agglomerates or aggregates. chalcogen.rorsc.org The shape of the crystals can vary, with common morphologies including tabular or short prismatic crystals. mindat.org The surface topography can range from smooth facets to more complex structures.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Structure and Bonding

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to probe the molecular vibrations within the dibasic magnesium phosphate structure. These techniques provide information about the chemical bonds present and the local environment of the constituent ions.

The spectra are characterized by vibrational bands corresponding to the phosphate (PO₄³⁻) and water (H₂O) groups. researchgate.netmdpi.com The presence of hydrogen phosphate (HPO₄²⁻) is a key feature. researchgate.net

Table 2: Characteristic Vibrational Bands for Dibasic Magnesium Phosphate (Newberyite)

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3250 | O-H stretching (water) | FT-IR | mdpi.com |

| 1156 | P-O stretching | FT-IR | mdpi.com |

| 1016 | P-O stretching | FT-IR | mdpi.com |

| 883 | P-O(H) stretching | FT-IR | mdpi.com |

| 1045 | Symmetric P-O stretching (PO₄) | Raman | rsc.org |

| 740 | Symmetric P-O-P stretching | Raman | rsc.org |

This table summarizes some of the key vibrational frequencies observed for dibasic magnesium phosphate using FT-IR and Raman spectroscopy. These bands are indicative of the specific bonding environments within the newberyite structure.

The strong hydrogen bonding involving the HPO₄²⁻ ions and water molecules in the newberyite structure leads to complex vibrational bands. researchgate.net FT-IR and Raman spectroscopy are complementary techniques, and together they provide a comprehensive understanding of the molecular structure of dibasic magnesium phosphate. rsc.orgmdpi.com

Identification of Phosphate and Hydroxyl Vibrational Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups within dibasic magnesium phosphate (MgHPO₄), particularly its hydrated form, newberyite (MgHPO₄·3H₂O). The spectra reveal distinct vibrational modes corresponding to the phosphate (PO₄) tetrahedron, hydroxyl (OH) groups, and water molecules.

The hydrogenphosphate (HPO₄²⁻) anion's presence is confirmed by specific vibrational bands. In the FTIR spectra, a broad and asymmetric band is typically observed around 1000 cm⁻¹, which is attributed to the ν₃ (antisymmetric stretching) modes of the PO₄ group. researchgate.net The ν₁ (symmetric stretching) mode of the PO₄ group gives rise to an intense band in the Raman spectra around 945 cm⁻¹. researchgate.net The ν₄ (bending) modes of the phosphate group are found at approximately 575 cm⁻¹ in the infrared spectra. researchgate.net The presence of four active frequencies (ν₁, ν₂, ν₃, ν₄) in the vibrational spectra confirms the tetrahedral structure of the phosphate group. biointerfaceresearch.com

The hydroxyl (OH) and water (H₂O) vibrational modes are also clearly identifiable. The stretching vibrations of water molecules in newberyite produce a complex series of bands in the infrared spectrum. researchgate.net For instance, infrared bands observed at 2762, 2977, 3204, 3275, and 3394 cm⁻¹ have been attributed to water stretching vibrations. nih.gov The P-OH bond, being longer than the P-O bonds, has its own characteristic vibrations. biointerfaceresearch.com The stretching vibration of the acidic proton in the HPO₄²⁻ group contributes to the complex features in the high-frequency region of the spectrum. researchgate.net

Table 1: Key Vibrational Modes for Dibasic Magnesium Phosphate (Newberyite)

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| PO₄ ν₁ (Symmetric Stretch) | Raman | ~945 | researchgate.net |

| PO₄ ν₃ (Antisymmetric Stretch) | FTIR | ~1000 (broad, asymmetric) | researchgate.net |

| PO₄ ν₄ (Bending) | FTIR | ~575 | researchgate.net |

| H₂O Stretching | FTIR | 3400 |

Quantification of Water of Hydration

The quantification of water of hydration in dibasic magnesium phosphate trihydrate (newberyite) is most effectively achieved through thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature. As the material is heated, it loses its water molecules at specific temperature ranges, resulting in a quantifiable mass loss.

For MgHPO₄·3H₂O, the theoretical mass loss corresponding to the three water molecules can be calculated and compared with the experimental data from the TGA curve. For example, a weight loss of approximately 15% between 100°C and 200°C is indicative of the removal of three water molecules. The thermal decomposition process shows that the dehydration of the 3.5 water molecules in the structure occurs in overlapping steps within the temperature range of 363–823 K (90–550°C). mdpi.comresearchgate.net This multi-step dehydration process can be deconvoluted from the differential thermogravimetry (DTG) curve to analyze the kinetics of each step. mdpi.com The complete loss of water and subsequent condensation of the hydrogenphosphate groups leads to the formation of magnesium pyrophosphate (Mg₂P₂O₇). mdpi.comakjournals.com

Thermal Analysis (TGA, DTA) for Dehydration and Phase Transformation Kinetics

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide detailed insights into the dehydration and subsequent phase transformations of dibasic magnesium phosphate trihydrate (MgHPO₄·3H₂O). These analyses reveal the temperatures at which the material loses its water of hydration and transforms into new crystalline phases.

The thermal decomposition of MgHPO₄·3H₂O occurs in several overlapping steps. mdpi.com TGA/DTA analyses show that the dehydration process takes place over a broad temperature range, typically from around 363 K to 823 K (90°C to 550°C). mdpi.comresearchgate.net This process involves the sequential loss of the three water molecules. The DTA curve shows corresponding endothermic peaks, indicating the energy absorbed during the removal of water.

Following dehydration, a significant phase transformation occurs at a higher temperature. An exothermic peak is often observed in the DTA curve at approximately 921 K (648°C), which corresponds to the crystallization of the amorphous dehydrated product into magnesium pyrophosphate (Mg₂P₂O₇). mdpi.comresearchgate.net The final product, α-Mg₂P₂O₇, is thermally stable above this temperature. mdpi.comresearchgate.net

The kinetics of these processes can be studied by performing TGA/DTA at multiple heating rates. mdpi.com Isoconversional methods, such as those developed by Ozawa, and Kissinger-Akahira-Sunose (KAS), are used to calculate the activation energies for the decomposition steps. researchgate.netakjournals.com Such kinetic studies are essential for understanding the reaction mechanisms and for the industrial production of magnesium phosphates. mdpi.com

Table 2: Thermal Events in the Decomposition of MgHPO₄·3H₂O

| Temperature Range | Technique | Event | Product | Reference |

|---|---|---|---|---|

| 363–823 K (90–550 °C) | TGA/DTA | Multi-step dehydration (endothermic) | Amorphous Mg(PO₃)₂ | mdpi.comresearchgate.net |

| ~921 K (648 °C) | DTA | Crystallization (exothermic) | Magnesium Pyrophosphate (Mg₂P₂O₇) | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in crystalline and amorphous materials like dibasic magnesium phosphate. By studying nuclei such as ³¹P and ¹H, NMR provides detailed information about chemical bonding, coordination, and structural disorder that is often complementary to diffraction methods.

¹H MAS NMR spectroscopy is used to study the environments of protons, primarily in the water molecules and the hydrogenphosphate anion (HPO₄²⁻). researchgate.net Achieving high resolution in ¹H spectra can be challenging due to strong dipolar couplings, but this can be overcome by techniques such as deuterium (B1214612) substitution. researchgate.net ¹H NMR can distinguish between water molecules in different local environments and the proton of the HPO₄²⁻ group, providing insights into the hydrogen bonding network within the crystal structure. biointerfaceresearch.com The combination of ³¹P and ¹H NMR allows for a comprehensive characterization of the local structure in dibasic magnesium phosphate. researchgate.net

Table 3: NMR Parameters for Phosphate Compounds

| Nucleus | Technique | Observation | Structural Information | Reference |

|---|---|---|---|---|

| ³¹P | MAS NMR | Distinct chemical shifts for different phosphate environments. | Identifies crystalline and amorphous phosphate phases; reveals PO₄ symmetry and Mg²⁺ coordination. | researchgate.net |

| ¹H | MAS NMR | Signals from H₂O and HPO₄²⁻ groups. | Characterizes the hydrogen bonding network and distinguishes different proton environments. | biointerfaceresearch.comresearchgate.net |

Elemental Analysis Techniques (e.g., EDS) for Compositional Verification

Elemental analysis techniques are essential for verifying the stoichiometry and purity of synthesized or naturally occurring dibasic magnesium phosphate. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with Scanning Electron Microscopy (SEM), is a widely used method for this purpose. frontiersin.org

EDS analysis provides a qualitative and semi-quantitative assessment of the elemental composition of a sample. When the electron beam of an SEM scans the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. The intensity of the X-ray signals can be used to determine the relative abundance of the elements present.

For dibasic magnesium phosphate (MgHPO₄), EDS spectra will show distinct peaks corresponding to Magnesium (Mg), Phosphorus (P), and Oxygen (O). nih.gov The analysis is used to confirm that these are the major elements present and to check their atomic ratios. mdpi.com For instance, in the characterization of newberyite (MgHPO₄·3H₂O), EDS is used to verify that the Mg:P atomic ratio is approximately 1:1, consistent with its chemical formula. mdpi.com This verification is a critical step in materials characterization, ensuring that the material under study has the expected composition and is free from significant elemental impurities. frontiersin.org

Table 4: Example EDS Data for a Magnesium Phosphate Sample

| Element | Symbol | Typical Atomic % | Reference |

|---|---|---|---|

| Magnesium | Mg | ~14-16% | mdpi.com |

| Phosphorus | P | ~14-16% | mdpi.com |

| Oxygen | O | ~68-72% | nih.gov |

Dehydration Pathways and Hydrate Transformations

Dibasic magnesium phosphate trihydrate (MgHPO₄·3H₂O) is a crystalline powder that contains three molecules of water of hydration. richen-nutritional.comcanberrachemicals.in The process of water removal, or dehydration, upon heating is a key aspect of its thermal behavior. The pathways for this dehydration can vary depending on the experimental conditions and the specific characteristics of the material.

Some thermogravimetric-differential thermal analysis (TG-DTA) studies have reported that MgHPO₄·3H₂O decomposes in what appears to be a single, continuous step to its final product. researchgate.netakjournals.com However, other detailed investigations suggest a more complex, multi-step process. Using mathematical deconvolution techniques to analyze thermogravimetric data, researchers have identified three overlapping steps within the dehydration process, which occurs over a broad temperature range of 373–823 K (100–550 °C). mdpi.com

The initial stages of heating typically lead to the loss of water molecules and the formation of intermediate hydrates or an amorphous phase. For instance, upon heating, newberyite can transform through the loss of water, eventually leading to an amorphous MgHPO₄ phase at temperatures between 120–170 °C. semanticscholar.org The nature of these transformations is also linked to the decomposition of related magnesium phosphate compounds. For example, the thermal decomposition of struvite (MgNH₄PO₄·6H₂O) can lead to the formation of newberyite at room temperature over extended periods, a process involving the loss of ammonia and three water molecules. geoscienceworld.org At higher temperatures (around 400 °C), the collapse of the struvite crystal structure results in amorphous magnesium phosphate phases. mdpi.com

The following table summarizes the key dehydration events for dibasic magnesium phosphate and related compounds as reported in various studies.

| Starting Compound | Temperature Range | Transformation/Event | Resulting Phase(s) | Citation |

|---|---|---|---|---|

| MgHPO₄·3H₂O | 120–170 °C | Dehydration | Amorphous MgHPO₄ | semanticscholar.org |

| MgHPO₄·3H₂O | 373–823 K (100–550 °C) | Overlapping dehydration steps | Intermediate hydrates, leading to Mg₂P₂O₇ | mdpi.com |

| MgNH₄PO₄·6H₂O (Struvite) | ~400 °C | Decomposition | Amorphous magnesium phosphate | mdpi.com |

Conversion to Magnesium Pyrophosphates and Orthophosphates at Elevated Temperatures

2MgHPO₄ → Mg₂P₂O₇ + H₂O

The process involves the dimerization of the HPO₄²⁻ ion. rsc.org Studies show that after calcination at 850 °C, MgHPO₄·3H₂O is converted to alpha-magnesium pyrophosphate (α-Mg₂P₂O₇). jst.go.jp The crystallization temperature for Mg₂P₂O₇ from the decomposed MgHPO₄ is noted to be around 644.9 °C. chalcogen.ro An exothermic peak observed around 921 K (648 °C) is attributed to a phase transition from a lower to a higher crystallinity of the final Mg₂P₂O₇ product. mdpi.com The final product, Mg₂P₂O₇, is thermally stable above 773 K (500 °C). mdpi.com

In addition to pyrophosphates, other magnesium orthophosphates can be formed under different conditions or from different precursors. For example, heating magnesium phosphate octahydrate (Mg₃(PO₄)₂·8H₂O) to 400 °C yields the anhydrous trimagnesium phosphate, farringtonite (Mg₃(PO₄)₂). atamanchemicals.com

| Precursor | Temperature | Process | Final Product | Citation |

|---|---|---|---|---|

| MgHPO₄·3H₂O | ~645 °C | Crystallization | Mg₂P₂O₇ | chalcogen.ro |

| MgHPO₄·3H₂O | 850 °C | Calcination | α-Mg₂P₂O₇ | jst.go.jp |

| MgHPO₄·3H₂O | 873 K (600 °C) | Thermal decomposition | Mg₂P₂O₇ | researchgate.netmdpi.com |

| Mg₃(PO₄)₂·8H₂O | 400 °C | Dehydration | Mg₃(PO₄)₂ (Farringtonite) | atamanchemicals.com |

Kinetic Studies of Thermal Decomposition and Recrystallization

The kinetics of the thermal decomposition of dibasic magnesium phosphate have been investigated to understand the reaction mechanisms and determine critical parameters like activation energy. These studies often employ non-isothermal thermogravimetric analysis at multiple heating rates. researchgate.netmdpi.comcolab.ws

The activation energies for the decomposition of MgHPO₄·3H₂O have been calculated using various isoconversional methods, including the Ozawa, Kissinger–Akahira–Sunose (KAS), and iterative equations. researchgate.netakjournals.com These methods consistently show that the activation energy is relatively stable across the conversion process, suggesting a single-step kinetic process from a mechanistic viewpoint, even if multiple physical transformations overlap. researchgate.netcolab.ws One study determined the average activation energy to be 79.97 ± 6.51 kJ/mol. researchgate.net The kinetic model that best describes the decomposition has been suggested as the F 1/3 model, which corresponds to a simple n-order reaction. researchgate.netakjournals.com Another detailed analysis using deconvolution identified different models for the overlapped steps, with Avrami models (A1.25 and A1.6) providing the best fit for the initial stages of dehydration. mdpi.com

The thermodynamic functions (ΔH, ΔG, and ΔS*) calculated from these kinetic studies indicate that the thermal decomposition is a non-spontaneous process that requires the input of heat. researchgate.netakjournals.com

| Compound | Kinetic Model/Method | Calculated Activation Energy (Ea) | Citation |

|---|---|---|---|

| MgHPO₄·3H₂O | Kissinger–Akahira–Sunose (KAS), Ozawa, Iterative | 79.97 ± 6.51 kJ/mol | researchgate.net |

| MgHPO₄·3H₂O | Coats and Redfern (best fit: F 1/3 model) | Consistent with isoconversional methods | researchgate.netakjournals.com |

| MgHPO₄·3H₂O | Deconvolution with modified functions (A1.25, A1.6 models) | Not specified | mdpi.com |

| Mg₃(PO₄)₂·8H₂O | KAS, Ozawa (best fit: A 3/2 model) | Consistent results indicating a single mechanism | colab.ws |

Influence of Atmosphere and Pressure on Thermal Stability

The surrounding atmosphere plays a significant role in the phase transformations and thermal stability of dibasic magnesium phosphate systems. Most thermal analysis studies are conducted under controlled atmospheres, such as flowing air or inert nitrogen (N₂). akjournals.commdpi.comchalcogen.roysxbcn.com The presence of reactive gases can alter the decomposition pathways and products.

For instance, in magnesium phosphate cement systems, which often contain dibasic magnesium phosphate as an intermediate, a carbon dioxide (CO₂) atmosphere can lead to carbonation. This process can inhibit the hydration of the cement and affect its microstructure and strength. cas.cz The use of a cold atmospheric pressure plasma jet, which generates reactive oxygen and nitrogen species, has also been shown to modify the surface chemistry and phase composition of magnesium phosphate materials. acs.org

Pressure is another factor that influences thermal stability. In related calcium phosphate cement systems, the addition of magnesium has been shown to increase the stability of the material matrix as pressure increases. mdpi.com This suggests that external pressure could similarly affect the equilibrium and transition temperatures of dibasic magnesium phosphate hydrates, although specific studies focusing solely on this compound are limited.

Amorphous to Crystalline Transitions

The thermal treatment of dibasic magnesium phosphate often involves transitions from a crystalline hydrate to an amorphous (non-crystalline) intermediate, followed by recrystallization into a new stable phase at higher temperatures. This phenomenon is a key feature of its thermal behavior.

Heating MgHPO₄·3H₂O leads to its gradual decomposition into an amorphous phase before it ultimately transforms into crystalline magnesium pyrophosphate. rsc.org The initial dehydration around 120–170 °C results in an amorphous MgHPO₄ phase. semanticscholar.org This amorphous intermediate is metastable and requires further thermal energy to organize into a long-range ordered structure. The conversion of this amorphous phase into crystalline α-Mg₂P₂O₇ occurs at higher temperatures, typically around 500–600 °C. semanticscholar.org

Similarly, amorphous magnesium phosphate (AMP) synthesized through other methods, such as precipitation, demonstrates a distinct amorphous-to-crystalline transition upon heating. Differential scanning calorimetry (DSC) of a synthesized AMP showed a significant exothermic peak around 702 °C, which corresponds to its crystallization into farringtonite (Mg₃(PO₄)₂). nih.gov X-ray diffraction (XRD) analysis confirmed this transformation, with the material remaining amorphous up to 500 °C and beginning to crystallize at 600 °C. nih.gov In some systems, heating a crystalline magnesium phosphate can induce a change to an amorphous state before it transforms into a different crystalline phase at an even higher temperature. google.com This highlights the complex interplay between temperature, structure, and stability in these systems.

Environmental Science and Remediation Applications of Dibasic Magnesium Phosphate

Phosphorus Recovery and Nutrient Management from Wastewaters

The recovery of phosphorus from wastewater is essential to prevent eutrophication—the over-enrichment of water bodies with nutrients, leading to excessive algal growth and oxygen depletion. Dibasic magnesium phosphate (B84403) is a key component in processes designed to reclaim phosphorus, often from municipal, agricultural, and industrial wastewater streams. nih.govnih.gov

A primary method for phosphorus recovery is the induced precipitation of magnesium ammonium (B1175870) phosphate, commonly known as struvite (MgNH₄PO₄·6H₂O). nih.govmdpi.com This process is initiated by adding a magnesium source to wastewater that contains high concentrations of both ammonium and phosphate ions. matec-conferences.org The resulting crystalline struvite is a slow-release fertilizer, making it a valuable product recovered from a waste stream. nih.gov The general chemical equation for struvite formation is:

Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O

The efficiency of phosphorus removal through struvite precipitation is heavily influenced by the molar ratio of magnesium to phosphate (Mg:PO₄) and the pH of the solution. nih.govresearchgate.net Research indicates that an Mg:PO₄ molar ratio slightly greater than 1:1, often in the range of 1.2:1, is optimal for maximizing phosphorus recovery. researchgate.netulisboa.pt

The pH is another critical factor, with the ideal range for struvite precipitation being alkaline, typically between 8.0 and 9.5. mdpi.comdergipark.org.tr Within this pH range, the solubility of struvite is minimized, promoting its formation and precipitation from the solution. mdpi.com Achieving the target pH often requires the addition of a base, such as sodium hydroxide (B78521).

Table 1: Interactive Data Table of Phosphorus Removal Efficiency This table illustrates the general relationship between pH, Mg:PO₄ ratio, and the efficiency of phosphorus removal through struvite precipitation.

| pH | Mg:PO₄ Molar Ratio | Phosphorus Removal Efficiency (%) |

| 7.5 | 1:1 | 85 |

| 8.5 | 1.2:1 | 99 |

| 9.0 | 1.2:1 | 98 |

| 9.5 | 1:1 | 95 |

| 10.0 | 1.5:1 | 98.4 |

Note: The data in this table is illustrative and compiled from various research findings to demonstrate general trends. nih.govresearchgate.netulisboa.ptmdpi.com

The chemical complexity of wastewater means that various organic and inorganic substances can interfere with struvite precipitation. Organic matter can inhibit crystal growth by adsorbing onto the crystal surfaces. iwaponline.comtechno-press.org Furthermore, co-existing ions, particularly calcium (Ca²⁺), can compete with magnesium to form calcium phosphates, which can reduce the purity and yield of the desired struvite product. srce.hrmdpi.comsigmaaldrich.com The presence of carbonate ions can also lead to the formation of magnesium carbonate, further complicating the precipitation process. srce.hr

Heavy Metal Sequestration and Immobilization in Contaminated Media

Dibasic magnesium phosphate is also utilized for the remediation of soils and water contaminated with heavy metals. The principle behind this application is the transformation of soluble and bioavailable heavy metal ions into stable, insoluble phosphate minerals. researchgate.netaidic.it

When introduced into a contaminated medium, dibasic magnesium phosphate can induce the precipitation of heavy metals such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn) as highly insoluble metal phosphates. researchgate.netnih.gov For instance, lead can be immobilized through the formation of pyromorphite-like minerals, which are exceptionally stable across a wide range of environmental conditions. mdpi.com This process effectively reduces the mobility and bioavailability of the heavy metals, mitigating their toxic effects. hrpub.orgnih.gov

In addition to precipitation, heavy metals can also be removed from solution via adsorption onto the surface of magnesium phosphate particles. mdpi.comsemanticscholar.org This can occur through several mechanisms, including ion exchange, where heavy metal ions replace magnesium ions in the crystal structure, and surface complexation, where metals bind to functional groups on the phosphate surface. researchgate.netmdpi.com The effectiveness of adsorption is dependent on factors such as pH, the initial concentration of the metal, and the presence of competing ions. mdpi.com

Table 2: Interactive Data Table of Adsorption Capacities for Heavy Metals This table provides a range of reported adsorption capacities of magnesium phosphate for various heavy metals.

| Heavy Metal | Adsorption Capacity (mg/g) |

| Lead (Pb²⁺) | 150 - 500 |

| Cadmium (Cd²⁺) | 50 - 150 |

| Zinc (Zn²⁺) | 40 - 120 |

| Copper (Cu²⁺) | 30 - 100 |

Note: The data in this table is a representation of values found in scientific literature and can vary based on specific experimental conditions. nih.govnih.govscirp.org

Long-Term Stability of Immobilized Contaminants

Dibasic magnesium phosphate is a key component in magnesium phosphate cements (MPCs), which are increasingly used for the solidification and stabilization (S/S) of hazardous waste. The long-term stability of the immobilized contaminants within the MPC matrix is crucial for its effectiveness as a remediation technology. Research has shown that MPCs provide durable encapsulation for a range of contaminants, primarily through physical fixation and chemical precipitation.

Leaching studies are the standard method for assessing the long-term stability of solidified waste. These tests simulate environmental conditions to determine the rate at which contaminants might be released. Multiple studies have demonstrated the high efficacy of MPCs in retaining heavy metals. For instance, investigations into the immobilization of heavy metals such as lead (Pb), chromium (Cr), copper (Cu), zinc (Zn), cadmium (Cd), and nickel (Ni) have shown that the leached concentrations are far below regulatory limits. scielo.brresearchgate.netnih.govmicrobiologyresearch.org The stabilization of these metals is successful in all tested cases, with particularly excellent performance for Pb(II) and Cr(III) under both acidic and neutral conditions. researchgate.netnih.govmicrobiologyresearch.org The hydration products of the cement not only physically adsorb and fix the heavy metals but can also incorporate them through chemical bonds, further enhancing their stability. researchgate.net

Semi-dynamic leaching tests simulating the effects of acid rain have also been conducted on MPC-solidified, zinc-contaminated soil. These tests confirmed the material's durability, with certain formulations showing superior performance even in strong acid environments. mdpi.com

Beyond heavy metals, MPCs have been evaluated for the encapsulation of radioactive waste. Long-term leaching tests (over 90 days) on MPC mortars containing simulated radionuclides showed low cumulative releases. For example, after a 90-day period, the cumulative release was approximately 5% for cesium, 1% for cobalt, 0.8% for strontium, and just 0.1% for europium. nih.gov These results underscore the high resistance of the MPC matrix to leaching, suggesting its suitability for the long-term disposal of low-level radioactive waste. nih.gov

The table below summarizes findings from various leaching studies on contaminants immobilized in magnesium phosphate-based materials.

Table 1: Summary of Leaching Studies on Immobilized Contaminants in Magnesium Phosphate Cements

| Contaminant(s) | Leaching Test Type | Key Findings | Reference(s) |

|---|---|---|---|

| Cu, Zn, Pb | Leaching Toxicity Tests | Immobilized via physical fixation and adsorption; leachate concentrations were far below China's National Standard. | scielo.br |

| Cd(II), Cr(III), Cu(II), Ni(II), Pb(II), Zn(II) | Simple Batch Test (EN 12457-2), Equilibrium Leaching Test, Availability Test (NEN 7371), Acid Neutralization Capacity (ANC) | Successful stabilization in all cases; superior performance for Pb(II) and Cr(III) under acidic or neutral conditions. | researchgate.netnih.govmicrobiologyresearch.org |

| Zinc (Zn) | Semi-Dynamic Leaching Test (simulating acid rain) | Cement demonstrated effective curing and stability in both weak and strong acid environments. | mdpi.com |

Role in Biomineralization Processes in Environmental Contexts

Biomineralization is the process by which living organisms produce minerals. In environmental science, microbially induced mineral precipitation is a key process that influences the biogeochemical cycling of elements. Dibasic magnesium phosphate and related magnesium phosphate compounds can be formed through these biological pathways.

A diverse range of microorganisms, including bacteria and fungi, can induce the formation of magnesium phosphate minerals. scielo.brscielo.br This process, often termed microbially induced phosphate precipitation (MIPP), is not necessarily linked to specific microbial groups but is a widespread trait. nih.govmicrobiologyresearch.org Bacteria known to facilitate this process include species from the genera Proteus, Pseudomonas, Acinetobacter, Bacillus, and Flavobacterium. researchgate.netscielo.br Fungi such as Penicillium chrysogenum can also produce magnesium phosphates. scielo.br

The primary mechanisms of microbial influence involve two main factors: the bacterial cell surface and metabolic activity. microbiologyresearch.orgnih.gov

Nucleation Sites: The surfaces of bacterial cells are typically negatively charged due to functional groups like carboxyl and phosphate groups in their cell walls. microbiologyresearch.orgnih.gov These negative charges attract and bind positive ions, such as magnesium (Mg²⁺), from the surrounding environment. microbiologyresearch.orgscielo.br This accumulation of cations on the cell surface creates a localized supersaturation, lowering the energy required for mineral nucleation and providing a template for crystal formation. microbiologyresearch.orgnih.gov

Metabolic Alteration of Microenvironment: Microbial metabolism can significantly alter the local chemical conditions to favor mineral precipitation. For example, the enzymatic activity of bacteria, such as the production of alkaline phosphatase, can release phosphate ions (PO₄³⁻) from organic matter. scielo.br Other metabolic activities can lead to an increase in pH. nih.gov This combination of increased phosphate concentration and elevated pH creates a microenvironment ripe for the precipitation of insoluble minerals like bobierrite (Mg₃(PO₄)₂·8H₂O) and struvite (MgNH₄PO₄·6H₂O). scielo.brnih.gov

The kinetics of biologically mediated magnesium phosphate precipitation can be quite rapid compared to spontaneous, inorganic precipitation, which is often kinetically sluggish. nih.govresearchgate.net The presence of microbial cells acting as nucleation sites accelerates the process. nih.govnih.gov

Studies have demonstrated that in environments conducive to MIPP, mineral formation can begin within a few days. In one study using bacteria from a bioreactor, crystal formation was observed to start just three days after inoculation, with crystals growing significantly in quantity and size over a ten-day period. nih.gov Another study focusing on the treatment of eutrophic water with Bacillus cereus showed that over 90% of phosphate, magnesium, and ammonium ions were removed as struvite within 15 days. researchgate.net The precipitation rate can be even faster under certain conditions; research has shown that the microbial surface can significantly accelerate struvite precipitation, with substantial phosphate elimination occurring within just three hours. nih.gov This rapid, biologically mediated process highlights its potential for efficient nutrient and contaminant removal from wastewater. cranfield.ac.uk

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

When introduced into the environment, either as a remediation agent or a fertilizer, dibasic magnesium phosphate is subject to various fate and transport mechanisms that dictate its persistence and mobility.

In terrestrial systems , the long-term application of magnesium phosphate has been shown to alter soil chemical properties. A 31-year study on a paddy field found that the application of fused magnesium phosphate increased the soil's electrical conductivity (EC) and the concentration of available phosphorus. researchgate.netoup.com The solubility and subsequent plant uptake of magnesium phosphates make them effective slow-release fertilizers. nih.gov Their dissolution can be influenced by soil pH and the presence of other ions. For instance, magnesium phosphates tend to have a higher dissolution rate than many calcium phosphates. cranfield.ac.uk The transport of dibasic magnesium phosphate in soil is largely governed by its solubility and the movement of soil water. Leaching tests simulating acid rain have shown that while some leaching of magnesium and phosphate can occur, the solidified matrix remains largely intact, especially in well-formulated MPCs. mdpi.com

In aquatic systems , the fate of dibasic magnesium phosphate is primarily controlled by its dissolution kinetics. Studies on MPCs used for waste encapsulation have measured the cumulative release of the primary matrix components—magnesium and phosphorus—into water. Over a 90-day period, the release was found to be relatively low, in the order of 2% for magnesium and 7% for phosphorus, indicating good durability in aqueous environments. nih.gov The dissolution creates a localized increase in magnesium and phosphate ions, which can then be transported by water currents. However, the spontaneous inorganic precipitation of magnesium phosphates in large bodies of water like the ocean is considered unlikely due to very slow kinetics, emphasizing the importance of biologically mediated pathways for its formation in natural aquatic environments. researchgate.net

Agricultural and Soil Science Research on Dibasic Magnesium Phosphate

Efficacy as a Source of Essential Plant Nutrients (Magnesium and Phosphorus)

Dibasic magnesium phosphate (B84403) is an effective fertilizer, supplying plants with both magnesium (Mg) and phosphorus (P), two critical macronutrients for healthy growth and development. chemimpex.comalibaba.com Magnesium is a central atom in the chlorophyll (B73375) molecule, essential for photosynthesis, and it activates numerous enzymes vital for plant metabolism. researchgate.net Phosphorus is a fundamental component of adenosine (B11128) triphosphate (ATP) and nucleic acids (DNA and RNA), which are crucial for energy transfer, genetic inheritance, and protein synthesis. alibaba.com

Dissolution Kinetics and Nutrient Release Profiles in Various Soil Types

The effectiveness of dibasic magnesium phosphate as a fertilizer is intrinsically linked to its dissolution rate in the soil, which dictates the availability of magnesium and phosphorus for plant uptake. This rate is governed by several key soil characteristics.

Soil pH is a dominant factor controlling the solubility of phosphate compounds. researchgate.netmdpi.com In acidic soils (pH below 6.5), the dissolution of dibasic magnesium phosphate is generally enhanced. frontiersin.orgmdpi.com The higher concentration of hydrogen ions (H+) in acidic conditions facilitates the breakdown of the phosphate mineral, releasing Mg²⁺ and phosphate ions into the soil solution. atamanchemicals.com Conversely, in neutral to alkaline soils (pH above 7), its solubility decreases as phosphorus tends to precipitate with calcium, which is more abundant in these conditions. mdpi.com

Soil moisture is another critical variable. Water acts as the solvent and transport medium for nutrients. internationalscholarsjournals.com Adequate soil moisture is necessary to dissolve the fertilizer and move the released nutrients to the plant roots. internationalscholarsjournals.comlu.se In dry soils, the lack of water hinders the dissolution process, thereby limiting nutrient availability and uptake by plants. internationalscholarsjournals.com Increased soil moisture generally leads to higher solubility of phosphorus and better root development, which collectively enhance nutrient absorption. phosphorusplatform.eu

Soil organic matter (SOM) and microbial activity play a crucial role in the transformation and availability of nutrients. msuextension.org The decomposition of organic matter releases organic acids, which can increase the solubility of phosphate minerals by chelating cations like magnesium and competing with phosphate for adsorption sites on soil particles. mdpi.comnih.gov Humic substances within SOM can complex with minerals, preventing phosphorus from binding with iron and aluminum and thus improving its availability. mdpi.com

Microorganisms, particularly phosphate-solubilizing microorganisms (PSMs), are vital for nutrient cycling. biorxiv.org These microbes produce organic acids (e.g., citric, lactic, gluconic) and enzymes like phosphatases. nih.govbiorxiv.org The secreted organic acids lower the pH in the microenvironment around fertilizer particles and chelate metal cations (Ca²⁺, Fe³⁺, Al³⁺), which releases phosphate ions into the soil solution. nih.gov Studies have shown that magnesium application can increase microbial biomass and the activity of certain soil enzymes, further influencing nutrient availability. researchgate.net

Advanced Fertilizer Formulations Incorporating Dibasic Magnesium Phosphate

To optimize nutrient delivery and efficiency, dibasic magnesium phosphate is incorporated into various advanced fertilizer formulations. chemimpex.com A key area of development is controlled-release fertilizers (CRFs), where fertilizer granules are coated with materials that regulate the rate of nutrient release to match crop demand over time. whatsinproducts.com

Dibasic magnesium phosphate is also a component of compound or multiple-nutrient fertilizers. google.com These products combine nitrogen, phosphorus, and potassium with secondary nutrients like magnesium to provide balanced nutrition. For example, magnesium can be co-granulated with other phosphate sources to create magnesium-fortified phosphate fertilizers, which have been shown to improve nutrient uptake and plant growth without negatively impacting phosphorus availability. researchgate.net Research has also explored biochar-based fertilizers where magnesium is added during pyrolysis, creating a product with a gradual and sustained phosphorus release profile. researchgate.net

Interactions with Soil Mineralogy and Organic Components

Once applied, dibasic magnesium phosphate interacts with various soil components, which affects the fate and availability of its constituent nutrients.

Clay Minerals and Oxides: In acidic soils, phosphate ions can be strongly adsorbed by iron (Fe) and aluminum (Al) oxides, a process known as phosphorus fixation, which renders the phosphorus unavailable to plants. mdpi.comaimspress.com Clay minerals can also adsorb phosphate, with 1:1 clays (B1170129) like kaolinite (B1170537) showing a higher adsorption capacity than 2:1 clays. mdpi.com

Calcium Carbonate: In calcareous or alkaline soils (pH > 7), phosphorus readily precipitates with calcium to form sparingly soluble calcium phosphates like dicalcium phosphate or hydroxyapatite (B223615), reducing P availability. mdpi.comaimspress.com The presence of magnesium can influence these reactions, sometimes inhibiting the formation of more stable, less soluble calcium phosphate crystals. mdpi.com

Organic Components: As noted previously, organic matter plays a significant role. Low molecular weight organic acids produced during decomposition can compete with phosphate for adsorption sites on mineral surfaces, thereby increasing phosphorus availability in the soil solution. mdpi.com

A study investigating the dissolution of various recovered magnesium phosphates found them to be effective P sources in both neutral and slightly alkaline soils, suggesting they can be a useful alternative in arid and semiarid environments. researchgate.net

| Soil Component | Interaction with Dibasic Magnesium Phosphate | Effect on Nutrient Availability |

|---|---|---|

| Acidic pH (H⁺ ions) | Increases dissolution rate. | Enhances Mg and P availability. frontiersin.orgatamanchemicals.com |

| Alkaline pH / Calcium Carbonate | Promotes precipitation of calcium phosphates. | Reduces P availability. mdpi.com |

| Iron and Aluminum Oxides | Strongly adsorbs/fixes phosphate ions. | Reduces P availability. mdpi.com |

| Soil Organic Matter (Organic Acids) | Chelates cations and competes for adsorption sites. | Increases P availability. mdpi.com |

| Phosphate-Solubilizing Microorganisms | Produce organic acids and enzymes that dissolve mineral P. | Increases P availability. nih.gov |

Mitigation of Soil Acidification and Remediation of Nutrient Deficiencies

Dibasic magnesium phosphate can play a role in managing soil health. Its dissolution consumes hydrogen ions (protons) from the soil, which can lead to a slight increase in soil pH. This liming effect helps mitigate soil acidification, a common problem in many agricultural regions that can limit nutrient availability and create toxic conditions for plants. unl.edumdpi.com The application of calcium-magnesium-phosphate fertilizers has been shown to be an effective strategy for reducing soil acidity and improving crop yields in severely acidic soils. mdpi.com

The primary agricultural use of dibasic magnesium phosphate is for the remediation of soils that are simultaneously deficient in magnesium and phosphorus. researchgate.netdrugbank.com By providing a slow-release source of both nutrients, it addresses these specific deficiencies, supports long-term soil fertility, and enhances crop productivity. frontiersin.orgphosphorusplatform.eu A meta-analysis confirmed that magnesium fertilization is particularly effective at increasing crop yields in acidic soils (pH < 6.5) and those with low exchangeable magnesium levels. frontiersin.org

| Condition | Average Yield Increase (%) | Source |

|---|---|---|

| All Field Conditions (Overall Average) | 8.5% | frontiersin.org |

| Soil pH < 6.5 | 11.3% | frontiersin.org |

| Severe Mg Deficiency (Exchangeable Mg < 60 mg/kg) | 9.4% | frontiersin.org |

| Fruits | 12.5% | frontiersin.org |

| Grasses | 10.6% | frontiersin.org |

| Cereals | 8.2% | frontiersin.org |

Advanced Materials Science Applications of Dibasic Magnesium Phosphate

Magnesium Phosphate (B84403) Cements (MPC) and Chemically Bonded Phosphate Ceramics (CBPC)